N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide
Description
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at the 2-position and a 3-(trifluoromethyl)benzamide moiety at the 3-position. Its molecular formula is C₁₉H₁₄ClF₃N₂OS, with a molecular weight of 422.84 g/mol.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3OS/c20-13-4-6-14(7-5-13)26-17(15-9-28-10-16(15)25-26)24-18(27)11-2-1-3-12(8-11)19(21,22)23/h1-8H,9-10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPPLKBOXAGYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the thienopyrazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl and trifluoromethylbenzamide groups are then introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrazole derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
A closely related analog, N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide (), differs in two key aspects:
- Chlorophenyl Position : The target compound has a 4-chlorophenyl group, while the analog features a 3-chlorophenyl substituent. The para-chloro substitution may enhance steric accessibility for target binding compared to the meta position .
- Benzamide Substituent : The analog’s 2-fluorobenzamide contrasts with the target’s 3-(trifluoromethyl)benzamide . The trifluoromethyl group’s strong electron-withdrawing nature increases lipophilicity (logP ≈ 4.2) and metabolic stability, whereas the fluorine atom in the analog offers moderate polarity (logP ≈ 3.5) .
Physicochemical Properties
Table 1 summarizes key differences:
| Compound Name | Molecular Formula | Substituent (Position) | logP | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₄ClF₃N₂OS | 4-ClPh, 3-CF₃Bz | 4.2 | 422.84 |
| N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide | C₁₉H₁₄ClFN₂O₂S | 3-ClPh, 2-FBz | 3.5 | 396.84 |
| N-(2-(4-chlorophenyl)-2-hydroxyethyl)quinoline-5-carboxamide | C₁₉H₁₆ClN₂O₂ | 4-ClPh, hydroxyethyl, quinoline | 2.8 | 354.80 |
Bz = benzamide; Ph = phenyl.
Research Findings and Implications
- Synthetic Accessibility : The trifluoromethyl group in the target compound may complicate synthesis due to harsh fluorination conditions, whereas the analog’s fluorine atom is easier to introduce .
- Binding Affinity: Molecular docking studies suggest the 4-chlorophenyl group in the target compound improves hydrophobic interactions with enzyme pockets (e.g., immunoproteasome inhibition IC₅₀ ~ 0.8 μM) compared to the 3-chlorophenyl analog (IC₅₀ ~ 1.5 μM) .
- Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life (t₁/₂ > 6 hours) compared to hydroxyethyl-containing analogs (t₁/₂ ~ 2 hours) .
Biological Activity
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide is a complex organic compound belonging to the thienopyrazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 371.86 g/mol. The compound features a thieno[3,4-c]pyrazole core fused with a chlorophenyl group and a trifluoromethylbenzamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.86 g/mol |
| Structure | Chemical Structure |
Antitumor Activity
This compound has been evaluated for its antitumor properties. Research indicates that it exhibits potent inhibitory activity against several cancer cell lines by targeting key signaling pathways involved in tumor proliferation. Specifically, it has shown effectiveness against BRAF(V600E) mutations and EGFR pathways, which are critical in various cancers.
Case Study:
In a study focusing on pyrazole derivatives, compounds similar to this compound demonstrated significant cytotoxicity against melanoma cells expressing BRAF(V600E). The study utilized MTT assays to quantify cell viability post-treatment.
Anti-inflammatory Activity
The compound also exhibits notable anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.
Research Findings:
A study reported that derivatives of thienopyrazole compounds significantly reduced the levels of nitric oxide (NO) and prostaglandin E2 (PGE2), indicating their ability to modulate inflammatory responses.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound may inhibit kinases involved in cell cycle regulation.
- Receptor Modulation : It interacts with G protein-coupled receptors (GPCRs), potentially altering intracellular signaling cascades.
- Enzyme Inhibition : Studies indicate that it may inhibit enzymes like xanthine oxidase, contributing to its anti-inflammatory properties.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the core structure can significantly influence biological activity. For instance:
- Chlorophenyl Substitution : Enhances reactivity and binding affinity to target proteins.
- Trifluoromethyl Group : Increases lipophilicity and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
